2-(Benzo[d]oxazol-2-yl)-2-methylpropanenitrile 2-(Benzo[d]oxazol-2-yl)-2-methylpropanenitrile
Brand Name: Vulcanchem
CAS No.: 157763-81-0
VCID: VC0114975
InChI: InChI=1S/C11H10N2O/c1-11(2,7-12)10-13-8-5-3-4-6-9(8)14-10/h3-6H,1-2H3
SMILES: CC(C)(C#N)C1=NC2=CC=CC=C2O1
Molecular Formula: C11H10N2O
Molecular Weight: 186.214

2-(Benzo[d]oxazol-2-yl)-2-methylpropanenitrile

CAS No.: 157763-81-0

Cat. No.: VC0114975

Molecular Formula: C11H10N2O

Molecular Weight: 186.214

* For research use only. Not for human or veterinary use.

2-(Benzo[d]oxazol-2-yl)-2-methylpropanenitrile - 157763-81-0

Specification

CAS No. 157763-81-0
Molecular Formula C11H10N2O
Molecular Weight 186.214
IUPAC Name 2-(1,3-benzoxazol-2-yl)-2-methylpropanenitrile
Standard InChI InChI=1S/C11H10N2O/c1-11(2,7-12)10-13-8-5-3-4-6-9(8)14-10/h3-6H,1-2H3
Standard InChI Key VNMKWZBURQHRLC-UHFFFAOYSA-N
SMILES CC(C)(C#N)C1=NC2=CC=CC=C2O1

Introduction

Chemical Identity and Structure

Molecular Identification

2-(Benzo[d]oxazol-2-yl)-2-methylpropanenitrile (CAS: 157763-81-0) is characterized by a molecular formula of C11H10N2O and a molecular weight of 186.21 g/mol . The compound features a benzoxazole core with a 2-methylpropanenitrile substituent at the 2-position. This structural arrangement creates a molecule with distinct chemical properties and reactivity patterns.

Structural Features

The compound consists of a benzoxazole ring system (a benzene ring fused with an oxazole ring) connected to a quaternary carbon bearing a nitrile group and two methyl substituents. This quaternary carbon creates a sterically hindered environment around the nitrile functionality, potentially influencing its reactivity . The benzoxazole heterocycle contributes to the compound's aromaticity and potential for π-electron interactions.

Physicochemical Properties

Physical Properties

The comprehensive physical properties of 2-(Benzo[d]oxazol-2-yl)-2-methylpropanenitrile are summarized in Table 1, providing essential data for understanding its behavior in various chemical environments.

Table 1: Physical Properties of 2-(Benzo[d]oxazol-2-yl)-2-methylpropanenitrile

PropertyValueMethod/Reference
Molecular FormulaC11H10N2OComputed by PubChem
Molecular Weight186.21 g/molComputed by PubChem
Exact Mass186.079312947 DaComputed by PubChem
XLogP3-AA2.4Computed by XLogP3
Hydrogen Bond Donor Count0Computed by Cactvs
Hydrogen Bond Acceptor Count3Computed by Cactvs
Rotatable Bond Count1Computed by Cactvs

The XLogP3-AA value of 2.4 indicates moderate lipophilicity, suggesting a balance between hydrophobic and hydrophilic properties . This characteristic potentially influences the compound's solubility profile and membrane permeability, which are crucial considerations for pharmaceutical applications.

Chemical Identifiers and Nomenclature

The compound is registered in chemical databases with various identifiers and systematic names, facilitating its unambiguous identification across different platforms and research contexts.

Table 2: Chemical Identifiers for 2-(Benzo[d]oxazol-2-yl)-2-methylpropanenitrile

Identifier TypeValue
PubChem CID34177945
CAS Registry Number157763-81-0
InChIInChI=1S/C11H10N2O/c1-11(2,7-12)10-13-8-5-3-4-6-9(8)14-10
InChIKeyVNMKWZBURQHRLC-UHFFFAOYSA-N
SMILESCC(C)(C#N)C1=NC2=CC=CC=C2O1

Structural Relationships

Comparison with Related Compounds

A structurally related compound, 2-(Benzo[d]oxazol-2-yl)-2-methylpropan-1-amine (CID: 83859390), shares the benzoxazole core but features an amine functionality instead of the nitrile group . Table 3 presents a comparative analysis of these two compounds, highlighting their structural similarities and differences.

Table 3: Comparison of 2-(Benzo[d]oxazol-2-yl)-2-methylpropanenitrile and its Amine Analog

Property2-(Benzo[d]oxazol-2-yl)-2-methylpropanenitrile2-(Benzo[d]oxazol-2-yl)-2-methylpropan-1-amine
Molecular FormulaC11H10N2O C11H14N2O
Molecular Weight186.21 g/mol 190.24 g/mol
XLogP3-AA2.4 2.0
Hydrogen Bond Donor Count0 1
Hydrogen Bond Acceptor Count3 3
Rotatable Bond Count1 2
Functional GroupNitrile (-C≡N)Primary amine (-CH2NH2)

The comparative analysis reveals that while both compounds share the benzoxazole scaffold, the replacement of the nitrile group with an amine group in the related compound results in different physicochemical properties, including increased hydrogen bond donor capability and rotatable bond count .

Chemical Reactivity and Stability

Reactivity Profile

The chemical reactivity of 2-(Benzo[d]oxazol-2-yl)-2-methylpropanenitrile is influenced by its functional groups:

  • The nitrile group (-C≡N) can potentially undergo various transformations, including hydrolysis, reduction, and nucleophilic additions.

  • The benzoxazole ring system may participate in electrophilic aromatic substitution reactions, primarily at certain positions of the benzene ring portion.

  • The quaternary carbon center bearing the nitrile group provides steric hindrance, potentially affecting the reactivity of the adjacent functional groups.

Stability Considerations

Based on the structure of 2-(Benzo[d]oxazol-2-yl)-2-methylpropanenitrile, several stability considerations can be inferred:

  • The compound likely possesses reasonable stability under ambient conditions due to the absence of highly reactive functional groups.

  • The nitrile group may be susceptible to hydrolysis under strongly acidic or basic conditions, potentially leading to the formation of corresponding amides or carboxylic acids.

  • The benzoxazole heterocycle generally exhibits stability toward mild oxidizing and reducing agents but may undergo ring-opening reactions under harsh conditions.

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